5,8-Quinolinedione
Overview
Description
Synthesis Analysis
The synthesis of 5,8-Quinolinedione derivatives involves various chemical methodologies that aim to introduce functional groups to enhance its biological activity. One approach involves the copper(II)-catalyzed oxidation of 6-quinolinol in methanol with secondary amines or by oxidative demethylation of corresponding 5,6-dimethoxyquinolines with cerium(IV) ammonium nitrate, leading to 8-amino-5,6-quinolinediones (Kitahara et al., 1990).
Molecular Structure Analysis
The molecular structure of 5,8-Quinolinedione derivatives has been extensively studied using X-ray diffraction, IR spectrum analysis supplemented by density functional theory (DFT) calculations, and molecular electrostatic potential (MEP) analyses. These studies have revealed the impact of substituents on the quinolinedione core regarding crystal structure, formation of H-bonds, and carbonyl stretching IR bands (Kadela-Tomanek et al., 2018).
Chemical Reactions and Properties
5,8-Quinolinedione undergoes various chemical reactions, including regioselective amination and arylation promoted by metal ions. These reactions enable the selective introduction of amino or aryl groups at specific positions on the quinolinedione ring, significantly altering its chemical properties and enhancing its biological activity (Yoshida et al., 1987).
Physical Properties Analysis
The physical properties of 5,8-Quinolinedione derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature and position of substituents. These properties are crucial for determining the compound's suitability for various applications, including its potential as a pharmaceutical agent.
Chemical Properties Analysis
The chemical properties of 5,8-Quinolinedione, including reactivity towards nucleophiles and electrophiles, are central to its biological activities. Modifications at the C-6 and C-7 positions, in particular, have been shown to significantly affect its reactivity and interaction with biological targets, demonstrating the importance of structural diversity in the development of quinolinedione-based therapeutics (Kadela-Tomanek et al., 2019).
Scientific Research Applications
Anticancer, Antibacterial, Antifungal, and Antimalarial Activities
- Scientific Field : Pharmacology and Medicine .
- Summary of Application : Natural 5,8-quinolinedione antibiotics exhibit a broad spectrum of activities including anticancer, antibacterial, antifungal, and antimalarial activities .
- Methods of Application : The structure–activity research showed that the 5,8-quinolinedione scaffold is responsible for its biological effect . The pharmacological activity of synthetic 5,8-quinolinedione compounds containing different groups at C-6 and/or C-7 positions was studied .
- Results or Outcomes : The relationship between the activity and the mechanism of action is included if these data have been included in the original literature .
Spectroscopic Analysis
- Scientific Field : Chemistry .
- Summary of Application : The purpose of this study was to analyze the chemical structures of 5,8-quinolinedione and 5,8-isoquinoline derivatives using FT-IR spectroscopy supplemented with theoretical DFT calculations .
- Methods of Application : Spectroscopic measurements were conducted using the attenuated total reflection (ATR) mode in the frequency range of 4000–400 cm −1 . An analysis of FT-IR spectra was carried out, assigning the characteristic vibration frequencies of various functional groups to individual peaks .
- Results or Outcomes : It was found that the experimental and calculated FT-IR spectra showed a good correlation for all the compounds under study . The most significant difference in the spectra occurred in the region of carbonyl bands .
properties
IUPAC Name |
quinoline-5,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO2/c11-7-3-4-8(12)9-6(7)2-1-5-10-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJSPQCVDHGYRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CC2=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146665 | |
Record name | 5,8-Dihydroquinoline-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Quinolinedione | |
CAS RN |
10470-83-4 | |
Record name | 5,8-Dihydroquinoline-5,8-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010470834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,8-Dihydroquinoline-5,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.